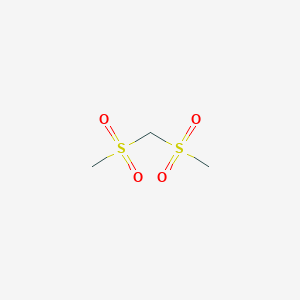
Bis(methylsulfonyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(methylsulfonyl)methane is a natural product found in Scorodophloeus zenkeri with data available.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anti-inflammatory and Pain Relief
MSM is widely recognized for its anti-inflammatory properties and is often used as a dietary supplement to alleviate joint pain and inflammation. Clinical trials have demonstrated its effectiveness in treating conditions such as osteoarthritis and other inflammatory disorders. A systematic review indicated that MSM supplementation significantly reduced pain and improved physical function in individuals with osteoarthritis .
Cancer Research
Recent studies have explored the potential of MSM in cancer treatment. Research indicates that MSM can inhibit the proliferation of cancer cells, such as A549 lung cancer cells, by inducing apoptosis (programmed cell death) and cell cycle arrest . This suggests that MSM may have therapeutic potential in cancer management.
Agricultural Applications
Plant Growth Enhancer
MSM has been investigated for its role as a plant growth enhancer. Studies have shown that MSM can improve plant growth and yield by enhancing nutrient uptake and stress tolerance. For instance, research on various crops has indicated that MSM application leads to increased biomass and improved resistance to environmental stressors .
Soil Health Improvement
In addition to promoting plant growth, MSM can enhance soil health by improving microbial activity and nutrient availability. This is particularly beneficial in sustainable agriculture practices where soil quality is paramount for crop production.
Industrial Applications
Electrolyte in Batteries
A notable application of this compound is its use as an electrolyte additive in lithium-ion batteries. Research has shown that incorporating MSM into battery electrolytes can enhance the stability and performance of the batteries, making them more efficient for use in electric vehicles . The synthesis method described in patent CN111349029A outlines a straightforward process for producing high-purity MSM suitable for this application.
Solvent Properties
Historically, MSM has been utilized as a high-temperature solvent due to its polar aprotic nature. Its solvent capabilities are leveraged in various chemical processes, particularly in organic synthesis where it aids in dissolving polar compounds effectively.
Safety Profile and Dosage Recommendations
MSM is classified as Generally Recognized As Safe (GRAS) by the FDA, with studies indicating it can be safely consumed at dosages up to 4 grams daily with minimal side effects . A summary of toxicity studies highlights its safety across different species:
| Species | Route | Duration | NOAEL (g/kg) | Reference |
|---|---|---|---|---|
| Mice | Oral | Acute | 5 | Kocsis et al. (1975) |
| Rat | Oral | 90 days | 1.5 | Horvath et al. (2002) |
| Gestating Rat | Oral | 14 days | 1 | Magnuson et al. (2007) |
Case Studies
Case Study: Osteoarthritis Treatment
A double-blind placebo-controlled trial involving 50 participants with knee osteoarthritis demonstrated significant improvements in pain relief and joint function among those receiving MSM supplementation compared to the placebo group. The study concluded that MSM could be an effective adjunct therapy for managing osteoarthritis symptoms .
Case Study: Agricultural Yield Improvement
In a field trial conducted on tomato plants, the application of MSM resulted in a 20% increase in yield compared to untreated plants. The study attributed this improvement to enhanced nutrient absorption facilitated by MSM's properties .
Propriétés
Numéro CAS |
1750-62-5 |
|---|---|
Formule moléculaire |
C3H8O4S2 |
Poids moléculaire |
172.2 g/mol |
Nom IUPAC |
bis(methylsulfonyl)methane |
InChI |
InChI=1S/C3H8O4S2/c1-8(4,5)3-9(2,6)7/h3H2,1-2H3 |
Clé InChI |
VDPDRYUUTXEEIE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)CS(=O)(=O)C |
Key on ui other cas no. |
1750-62-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















